1H-1,2,4-Triazole-1-acetic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
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Overview
Description
1H-1,2,4-Triazole-1-acetic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-acetic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Acetic Acid Moiety: This step involves the reaction of the triazole ring with acetic acid or its derivatives under acidic or basic conditions.
Attachment of the 3,4-Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-1-acetic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-acetic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-1-acetic acid derivatives: These compounds share the triazole ring and acetic acid moiety but differ in their substituents.
3,4-Dimethoxyphenyl derivatives: Compounds with the 3,4-dimethoxyphenyl group but different core structures.
Uniqueness
1H-1,2,4-Triazole-1-acetic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester is unique due to the combination of the triazole ring, acetic acid moiety, and 3,4-dimethoxyphenyl group. This unique structure may confer specific biological activities and chemical reactivity not seen in other compounds.
Properties
CAS No. |
1416340-52-7 |
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Molecular Formula |
C13H15N3O4 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C13H15N3O4/c1-18-10-5-4-9(6-11(10)19-2)13-14-8-16(15-13)7-12(17)20-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
UNCGRVGULROSEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=N2)CC(=O)OC)OC |
Origin of Product |
United States |
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